(4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone
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Overview
Description
(4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone is a chemical compound with the molecular formula C12H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a chlorophenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-methylpyrrole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(1H-pyrrol-3-yl)methanone: Similar structure but lacks the methyl group on the pyrrole ring.
(4-Chlorophenyl)(1-methyl-1H-pyrrol-2-yl)methanone: Similar structure but with the pyrrole nitrogen in a different position.
Uniqueness
(4-Chlorophenyl)(1-methyl-1H-pyrrol-3-yl)methanone is unique due to the specific positioning of the chlorophenyl and methyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and applications compared to its analogs .
Properties
CAS No. |
62128-44-3 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C12H10ClNO/c1-14-7-6-10(8-14)12(15)9-2-4-11(13)5-3-9/h2-8H,1H3 |
InChI Key |
YYFPBMYWUYTSKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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